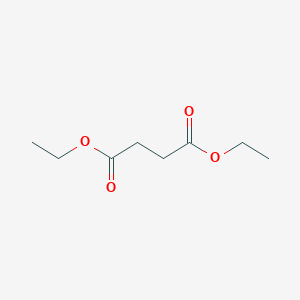

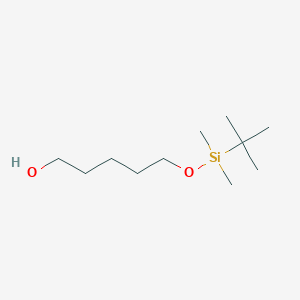

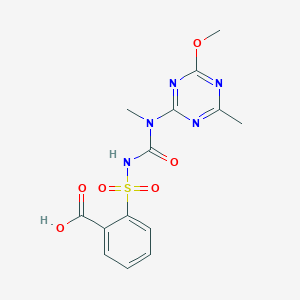

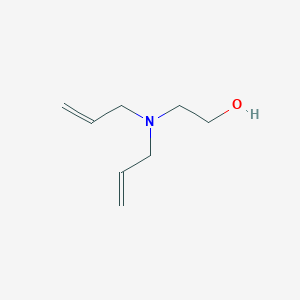

![molecular formula C9H10ClNO B104797 2-Chloro-1-[2-(methylamino)phenyl]ethanone CAS No. 16063-20-0](/img/structure/B104797.png)

2-Chloro-1-[2-(methylamino)phenyl]ethanone

Übersicht

Beschreibung

2-Chloro-1-[2-(methylamino)phenyl]ethanone, also known as ketamine, is a widely used anesthetic drug in both humans and animals. It was first synthesized in 1962 and has since been used for a variety of medical purposes. In recent years, it has gained attention for its potential use in treating depression and other mental health disorders.

Wirkmechanismus

Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating mood, pain, and cognition. This blockade results in an increase in the levels of certain neurotransmitters, such as glutamate and dopamine, which can lead to a rapid improvement in mood and a reduction in pain.

Biochemische Und Physiologische Effekte

Ketamine has been shown to have a variety of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause hallucinations and dissociative effects, which have led to its use as a recreational drug.

Vorteile Und Einschränkungen Für Laborexperimente

Ketamine has several advantages for use in laboratory experiments. It is relatively easy to administer and has a rapid onset of action, which allows for quick measurements of its effects. However, it also has limitations, such as its potential for abuse and its side effects, which can complicate experimental design.

Zukünftige Richtungen

There are several future directions for research on 2-Chloro-1-[2-(methylamino)phenyl]ethanone. One area of interest is its potential use in treating depression and other mental health disorders. Researchers are also exploring its potential for use in treating chronic pain and addiction. In addition, there is ongoing research into the mechanisms of action of 2-Chloro-1-[2-(methylamino)phenyl]ethanone and its effects on the brain and body.

In conclusion, 2-Chloro-1-[2-(methylamino)phenyl]ethanone, or 2-Chloro-1-[2-(methylamino)phenyl]ethanone, is a widely used anesthetic drug with potential applications in treating depression, chronic pain, addiction, and other mental health disorders. Its mechanism of action involves blocking the NMDA receptor in the brain, leading to an increase in certain neurotransmitters and rapid improvements in mood and pain. While it has several advantages for use in laboratory experiments, it also has limitations and potential for abuse. Ongoing research is exploring its potential uses and mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Ketamine has been extensively studied for its use as an anesthetic in both humans and animals. It has also been researched for its potential use in treating depression, anxiety, and other mental health disorders. In addition, it has shown promise in treating chronic pain, addiction, and post-traumatic stress disorder (PTSD).

Eigenschaften

CAS-Nummer |

16063-20-0 |

|---|---|

Produktname |

2-Chloro-1-[2-(methylamino)phenyl]ethanone |

Molekularformel |

C9H10ClNO |

Molekulargewicht |

183.63 g/mol |

IUPAC-Name |

2-chloro-1-[2-(methylamino)phenyl]ethanone |

InChI |

InChI=1S/C9H10ClNO/c1-11-8-5-3-2-4-7(8)9(12)6-10/h2-5,11H,6H2,1H3 |

InChI-Schlüssel |

XROLSOVOGKFCFQ-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1C(=O)CCl |

Kanonische SMILES |

CNC1=CC=CC=C1C(=O)CCl |

Synonyme |

Ethanone, 2-chloro-1-[2-(methylamino)phenyl]- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

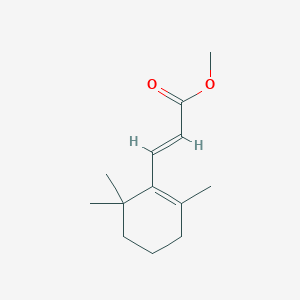

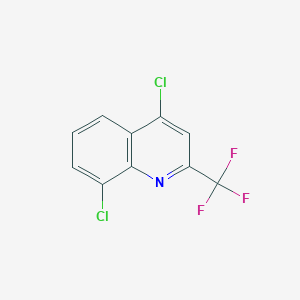

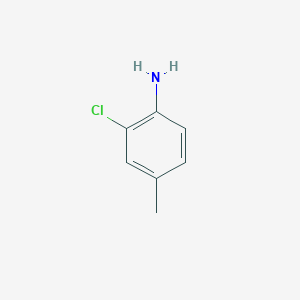

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)